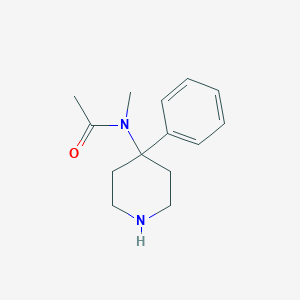
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a synthetic compound that belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been shown to increase the levels of these neurotransmitters in the brain, leading to its anxiolytic and analgesic effects.
Effets Biochimiques Et Physiologiques
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its anxiolytic and analgesic effects. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has also been shown to have low toxicity in animal models, making it a safe candidate for use in lab experiments. However, one of the limitations of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide is that its mechanism of action is not fully understood, making it difficult to predict its effects on different animal models.
Orientations Futures
There are several future directions for the research on N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide. One potential direction is the development of new drugs based on the structure of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide for the treatment of anxiety and pain disorders. Another direction is the study of the mechanism of action of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide to better understand its pharmacological properties. Additionally, the anti-inflammatory properties of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide could be further studied for the development of new drugs for the treatment of inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide involves the reaction of N-methyl-4-phenylpiperidine-4-carboxamide with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been shown to have anxiolytic and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and pain disorders.
Propriétés
IUPAC Name |
N-methyl-N-(4-phenylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(17)16(2)14(8-10-15-11-9-14)13-6-4-3-5-7-13/h3-7,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKPQUARWXXLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622150 |
Source


|
| Record name | N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide | |
CAS RN |
172733-87-8 |
Source


|
| Record name | N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)




![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)





